molecular formula C6H10N2O B139025 3-Ethyl-4-methylisoxazol-5-amine CAS No. 153458-34-5

3-Ethyl-4-methylisoxazol-5-amine

Cat. No.: B139025
CAS No.: 153458-34-5
M. Wt: 126.16 g/mol
InChI Key: RMAWJIRDEFGIPX-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylisoxazol-5-amine is a heterocyclic organic compound belonging to the isoxazole family. It features a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.

Scientific Research Applications

3-Ethyl-4-methylisoxazol-5-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound is classified under Acute Tox. 4 Oral hazard classification . It has a GHS07 pictogram and a warning signal word . The compound is not applicable for flash point .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-methylisoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methylisoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methylisoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to altered metabolic processes .

Comparison with Similar Compounds

  • 4,5-Dimethylisoxazol-3-amine
  • Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
  • Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
  • Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate
  • Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

Comparison: Compared to these similar compounds, 3-Ethyl-4-methylisoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ethyl and methyl substituents contribute to its reactivity and potential interactions with biological targets .

Properties

IUPAC Name

3-ethyl-4-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-5-4(2)6(7)9-8-5/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAWJIRDEFGIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406111
Record name 3-Ethyl-4-methylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153458-34-5
Record name 3-Ethyl-4-methylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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